3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride is a bicyclic amine derivative featuring a tetrahydroquinoline core substituted with a trifluoromethyl (-CF₃) group at position 3 and an amine (-NH₂) at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₀H₁₂ClF₃N₂, with a molecular weight of 268.67 g/mol. The trifluoromethyl group contributes to its metabolic stability and lipophilicity, which are critical for drug design .
Properties
CAS No. |
2703780-57-6 |
|---|---|
Molecular Formula |
C10H12ClF3N2 |
Molecular Weight |
252.66 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine;hydrochloride |
InChI |
InChI=1S/C10H11F3N2.ClH/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6;/h4-5,8H,1-3,14H2;1H |
InChI Key |
MLJSFNXASIRAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where 3-(trifluoromethyl)aniline reacts with cyclohexanone in the presence of a suitable catalyst, such as an acid or base, to form the tetrahydroquinoline ring.
Amine Formation: The resulting intermediate undergoes further reactions to introduce the amine group at the 5-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline ring to produce different hydrogenated forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
The structural and functional attributes of 3-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride are compared below with related tetrahydroquinoline derivatives and other bicyclic amines.
Structural Analogues in the Tetrahydroquinoline Family
Key Observations :
- Position of Substituents : The placement of the amine group (e.g., position 5 vs. 8) significantly impacts solubility and interaction with biological targets. For instance, the 5-amine derivative (target compound) may exhibit better membrane permeability than the 8-amine analogue .
- Functional Groups : The trifluoromethyl group in the target compound enhances metabolic stability compared to chloro or hydroxyl substituents, which are more prone to oxidation or conjugation .
Non-Tetrahydroquinoline Analogues
Key Observations :
- Bicyclic vs.
- Salt Forms : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, but the target compound’s bicyclic structure may offer better crystallinity for formulation .
Biological Activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article reviews the biological activity of this compound based on recent studies and findings from various sources.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core with a trifluoromethyl group at the 3-position. This structural modification is significant as it influences the compound's pharmacological properties. The molecular formula is C11H12ClF3N2, and its molecular weight is approximately 252.68 g/mol.
Research indicates that derivatives of tetrahydroquinoline, including this compound, can act as allosteric modulators of receptors such as the free fatty acid receptor 3 (FFA3) . These modulators can enhance or inhibit the receptor's activity depending on their structural characteristics. The activation of FFA3 has implications for metabolic and inflammatory diseases, making compounds like this compound valuable in therapeutic contexts.
Antiproliferative Effects
A significant aspect of the biological activity of this compound relates to its antiproliferative effects against various cancer cell lines. In studies involving tetrahydroquinoline derivatives:
- Cell Lines Tested : The compound showed activity against human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) .
- IC50 Values : Compounds similar to this compound have demonstrated IC50 values ranging from 5.4 to 17.2 μM across different cell lines, indicating moderate to high potency in inhibiting cell proliferation .
Mechanistic Insights
The most active derivatives have been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells, suggesting a mechanism involving oxidative stress . This effect is critical for triggering apoptosis in tumor cells.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroquinoline derivatives is heavily influenced by their structural modifications. For instance:
- Enantiomeric Effects : Studies have highlighted differences in activity between enantiomers of certain tetrahydroquinoline derivatives. The (R)-enantiomer often exhibits greater antiproliferative activity compared to its (S)-counterpart .
- Substituent Variations : Variations in substituents on the quinoline ring can lead to different biological activities, showcasing the importance of SAR in drug design .
Case Studies
- Anticancer Activity : A recent study evaluated a series of tetrahydroquinoline derivatives for their cytotoxic effects against various cancer cell lines. The most promising compounds were further analyzed for their mechanisms of action, revealing significant mitochondrial damage and ROS production as key factors in their antiproliferative effects .
- FFA3 Modulation : Another research effort focused on the modulation of FFA3 by tetrahydroquinoline compounds. It was found that modifications at specific positions could enhance or diminish receptor activation, providing insights into designing better therapeutic agents targeting metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
